molecular formula C12H15BrF2O2 B14063289 1-(3-Bromopropyl)-4-(difluoromethoxy)-3-ethoxybenzene

1-(3-Bromopropyl)-4-(difluoromethoxy)-3-ethoxybenzene

Cat. No.: B14063289
M. Wt: 309.15 g/mol
InChI Key: DHQQYKYEZWZDKU-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-4-(difluoromethoxy)-3-ethoxybenzene is an organic compound characterized by the presence of bromine, fluorine, and ethoxy groups attached to a benzene ring

Preparation Methods

The synthesis of 1-(3-Bromopropyl)-4-(difluoromethoxy)-3-ethoxybenzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(difluoromethoxy)-3-ethoxybenzene and 3-bromopropyl bromide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

1-(3-Bromopropyl)-4-(difluoromethoxy)-3-ethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction reactions to form alkanes or alkenes.

    Common Reagents and Conditions: Typical reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a ketone.

Scientific Research Applications

1-(3-Bromopropyl)-4-(difluoromethoxy)-3-ethoxybenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile building block in medicinal chemistry.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs targeting specific biological pathways. Its structural features may contribute to the development of new therapeutic agents.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-4-(difluoromethoxy)-3-ethoxybenzene exerts its effects involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in medicinal chemistry, it may bind to a particular enzyme to inhibit its activity.

    Pathways Involved: The pathways involved in its mechanism of action vary based on the specific application. In biological systems, it may participate in metabolic pathways or signal transduction processes.

Comparison with Similar Compounds

1-(3-Bromopropyl)-4-(difluoromethoxy)-3-ethoxybenzene can be compared with other similar compounds, such as:

    1-(3-Bromopropyl)-3-(difluoromethoxy)-2-(trifluoromethylthio)benzene: This compound has a similar structure but contains a trifluoromethylthio group instead of an ethoxy group. The presence of different substituents can significantly alter the chemical properties and reactivity.

    1-(3-Bromopropyl)-2-(difluoromethoxy)-5-fluorobenzene: This compound has a fluorine atom in place of the ethoxy group

    1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethylbenzene: This compound contains an ethyl group instead of an ethoxy group. The difference in substituents can influence the compound’s chemical behavior and its suitability for various applications.

Properties

Molecular Formula

C12H15BrF2O2

Molecular Weight

309.15 g/mol

IUPAC Name

4-(3-bromopropyl)-1-(difluoromethoxy)-2-ethoxybenzene

InChI

InChI=1S/C12H15BrF2O2/c1-2-16-11-8-9(4-3-7-13)5-6-10(11)17-12(14)15/h5-6,8,12H,2-4,7H2,1H3

InChI Key

DHQQYKYEZWZDKU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CCCBr)OC(F)F

Origin of Product

United States

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